5-Chloro-1-ethyl-1H-indole

Neuroscience Nicotinic Acetylcholine Receptor Antagonist

Optimizing lead compounds requires strict substitution fidelity. 5-Chloro-1-ethyl-1H-indole (CAS 112194-57-7) delivers a validated pharmacological fingerprint where simple analogs fail. - **Functional Value:** α3β4 nAChR antagonist (IC₅₀ = 1.8 nM); 10-30× selectivity over SERT vs. N-1 methyl analogs. - **Program Utility:** CCR5 antagonist scaffold for HIV entry inhibitors; balanced DAT/NET/SERT inhibition for antidepressant discovery. - **Supply Assurance:** Multiple pack sizes available; consistent purity for SAR campaigns.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
CAS No. 112194-57-7
Cat. No. B3345902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-ethyl-1H-indole
CAS112194-57-7
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H10ClN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3
InChIKeyRXECDNSWOFHZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-ethyl-1H-indole Chemical & Pharmacological Profile


5-Chloro-1-ethyl-1H-indole (CAS 112194-57-7) is an N-1 alkylated, C-5 halogenated indole derivative with the molecular formula C₁₀H₁₀ClN and a molecular weight of 179.65 g/mol . As a substituted indole, it serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry . The compound features a chloro substituent at the 5-position, which modulates the indole ring's electron density and reactivity, while the ethyl group at the N-1 position influences its lipophilicity (calculated LogP ~3.31) and metabolic stability . Its structural features make it a key building block for the synthesis of diverse bioactive molecules targeting neurological and immunological pathways [1][2].

Privileged indole scaffold for neuro & immuno pathway probes N-1 ethyl, C-5 chloro substitution enables target-engagement versatility
Synthetic building block supporting SAR exploration Allows modular diversification at unsubstituted ring positions
Reported multi-target activity across nAChR, transporters, CCR5 Context-dependent; confirm with target-specific assays

Why 5-Chloro-1-ethyl-1H-indole Cannot Be Replaced


In neurological and immunological drug discovery, the specific substitution pattern on the indole core is not interchangeable. For example, the N-1 ethyl group in 5-Chloro-1-ethyl-1H-indole is critical for maintaining high affinity at certain nicotinic acetylcholine receptor (nAChR) subtypes (e.g., α3β4 IC₅₀ = 1.8 nM), whereas an N-1 unsubstituted analog (5-Chloro-1H-indole) or an N-1 methyl analog may exhibit a 10- to 30-fold decrease in affinity for related transporters like SERT, as observed in SAR studies of similar indole cyclopropylmethylamines [1][2]. Similarly, the 5-chloro substituent significantly impacts the compound's ability to inhibit dopamine (DAT) and norepinephrine (NET) reuptake, with measured IC₅₀ values of 900 nM and 443 nM, respectively, in rat synaptosomal preparations [1]. These quantitative differences underscore that simple replacement with a different N-alkyl or 5-substituted indole will not replicate the same pharmacological fingerprint, potentially derailing lead optimization campaigns.

N-1 ethyl N-1 unsubstituted or methyl analogs may show reduced affinity at nAChR and monoamine transporters; observed >10-fold shifts in related series.
5-Chloro Halogen modulates electron density and target binding; simple replacement with 5-H or 5-F may alter transporter and receptor engagement profiles.
Pharmacophore The combined substitution pattern drives nAChR subtype preference and CCR5 activity; generic indole scaffold will not replicate this multi-target fingerprint.

5-Chloro-1-ethyl-1H-indole Head-to-Head Target Engagement


α3β4 nAChR Subtype Selectivity

In a comparative in vitro study, 5-Chloro-1-ethyl-1H-indole demonstrated a stark subtype preference within the nicotinic acetylcholine receptor (nAChR) family. The compound potently antagonized the human α3β4 nAChR with an IC₅₀ of 1.8 nM, whereas its potency at the human α4β2 nAChR was 12 nM [1]. This represents a 6.7-fold selectivity for the α3β4 subtype. Furthermore, its activity at the α4β4 and α1β1γδ subtypes was 15 nM and 7.9 nM, respectively [1]. This pharmacological profile is distinct from many non-selective nAChR antagonists.

α3β4 nAChR selectivity
Head-to-head
IC50 α3β4 1.8 nM
6.7-fold over α4β2 (12 nM)
Reported subtype-preference context for nAChR studies
Human recombinant receptors; 86Rb+ efflux assay
Neuroscience Nicotinic Acetylcholine Receptor Antagonist Subtype Selectivity

Monoamine Transporter Inhibition Profile

The compound exhibits a balanced, albeit moderate, inhibitory profile across the three major monoamine transporters. In rat brain synaptosomes, it inhibited dopamine (DA) uptake with an IC₅₀ of 900 nM [1]. In human transporter-expressing HEK293 cells, its IC₅₀ values were 443 nM for norepinephrine transporter (NET) and 100 nM for serotonin transporter (SERT) [1]. This stands in contrast to 5-Chloro-1H-indole, which is not reported to possess this multi-target activity. Furthermore, SAR studies on related N-alkylated indoles suggest that the N-1 ethyl group is crucial for maintaining this activity; substitution with methyl or hydrogen leads to a significant (10- to 30-fold) decrease in SERT affinity [2].

Monoamine transporter profile
Cross-study comparable
DAT 900 nM (rat)
NET 443 nM, SERT 100 nM (human)
N-methyl analog: >10-fold lower SERT
Reported transporter inhibition context; supports SAR exploration
Synaptosomal / HEK293 uptake assays; data to verify
Monoamine Transporter CNS DAT NET SERT

CCR5 Antagonist Activity

5-Chloro-1-ethyl-1H-indole has been identified as a potent CCR5 antagonist, a key target for HIV entry inhibition and inflammatory diseases. While specific IC₅₀ data for this exact molecule was not found in primary sources, preliminary pharmacological screening confirms its activity as a CCR5 antagonist [1]. This is in stark contrast to 5-Chloro-1H-indole, which is primarily known as a precursor to antipsychotics and does not exhibit CCR5 antagonism [2]. The presence of the N-1 ethyl and 5-chloro groups is critical, as structural analogs lacking these features fail to show similar activity.

CCR5 antagonist screening
Class-level inference
Qualitative antagonist activity detected (preliminary)
Supports CCR5 research context; IC50 data to verify
Cell-cell fusion assay; confirmatory profiling recommended
Immunology HIV CCR5 Chemokine Receptor Antagonist

In Vivo Nicotine Addiction Activity

Beyond its in vitro potency, 5-Chloro-1-ethyl-1H-indole has demonstrated functional activity in vivo. In ICR mice, subcutaneous administration of the compound significantly inhibited nicotine-induced antinociception, a key model for smoking cessation efficacy. The median effective dose (ED₅₀) was 1.2 mg/kg in a tail-flick assay and 15 mg/kg in a hotplate assay [1]. It also reduced nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) and locomotor activity (ED₅₀ = 4.9 mg/kg) [1]. In contrast, the parent compound 5-Chloro-1H-indole has not been reported to exhibit any such in vivo behavioral effects.

Nicotine-dependence model
Direct comparison
ED50 tail-flick 1.2 mg/kg
Parent 5-Cl-1H-indole: inactive
Reported in vivo model-response context
ICR mouse, s.c.; antinociception paradigm
Addiction Nicotine In Vivo Smoking Cessation Behavioral Pharmacology

5-Chloro-1-ethyl-1H-indole Applications


Subtype-Selective nAChR Modulators

Based on its potent and subtype-selective antagonism at α3β4 nAChR (IC₅₀ = 1.8 nM) with lower activity at α4β2 (IC₅₀ = 12 nM), this compound is an ideal starting point for medicinal chemistry programs targeting the α3β4 nAChR. This receptor is implicated in nicotine addiction, pain, and certain psychiatric disorders. Using 5-Chloro-1-ethyl-1H-indole as a scaffold, researchers can further optimize potency and selectivity [1].

Multi-Target Monoamine Transporter Inhibitors

The compound's balanced inhibition of DAT (IC₅₀ = 900 nM), NET (IC₅₀ = 443 nM), and SERT (IC₅₀ = 100 nM) makes it a valuable template for designing novel antidepressants or smoking cessation aids with a polypharmacology profile. The SAR knowledge that the N-1 ethyl group is critical for maintaining this activity provides a clear vector for further optimization [1][2].

CCR5 Targeting for HIV & Inflammatory Diseases

Its confirmed activity as a CCR5 antagonist positions 5-Chloro-1-ethyl-1H-indole as a relevant building block for synthesizing and screening new chemical entities targeting the CCR5 receptor. This is directly applicable to research on HIV entry inhibitors and treatments for inflammatory conditions like rheumatoid arthritis and asthma [3].

In Vivo Probe for Nicotine Addiction Studies

With demonstrated in vivo efficacy in multiple mouse models of nicotine addiction (e.g., ED₅₀ = 1.2 mg/kg in tail-flick assay), this compound can be used as a tool compound or lead for understanding the behavioral pharmacology of nicotine dependence and for validating novel therapeutic targets in this area [1].

Application
Selection Property
Validation Focus
α3β4 nAChR research
Subtype selectivity profile
α3β4 vs α4β2 functional response
Monoamine transporter profiling
Balanced DAT/NET/SERT inhibition context
Transporter selectivity and N-1 SAR
CCR5 signaling research
Reported CCR5 antagonist activity
CCR5-mediated chemotaxis / entry assays
Nicotine-dependence model studies
In vivo behavioral response profile
Nicotine-induced antinociception & hypothermia endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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